molecular formula C9H10O B7891196 5-Ethenyl-2-methylphenol

5-Ethenyl-2-methylphenol

Cat. No.: B7891196
M. Wt: 134.17 g/mol
InChI Key: KRMVZBHBXLNLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethenyl-2-methylphenol is an organic compound belonging to the phenol family It is characterized by the presence of a hydroxyl group attached to an aromatic ring, with an ethenyl group and a methyl group as substituents

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The hydroxyl group in phenols can be substituted by various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

  • Oxidation of this compound can yield quinones.
  • Reduction can produce ethyl-substituted phenols.
  • Substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

5-Ethenyl-2-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-methylphenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

    2-Methylphenol (o-Cresol): Similar structure but lacks the ethenyl group.

    4-Methylphenol (p-Cresol): Similar structure but with the methyl group in the para position.

    2-Ethenylphenol: Similar structure but lacks the methyl group.

Uniqueness:

Biological Activity

5-Ethenyl-2-methylphenol, also known as 2-methyl-5-vinylphenol, is an organic compound that falls within the category of aromatic monoterpenoids. This article explores its biological activities, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12OC_{10}H_{12}O and is characterized by a vinyl group attached to a methyl-substituted phenolic structure. Its hydrophobic nature makes it poorly soluble in water but soluble in organic solvents, which influences its biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that this compound possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

The antimicrobial action of this compound is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes. This is supported by studies demonstrating its ability to alter membrane permeability and induce oxidative stress within microbial cells.

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on the efficacy of various phenolic compounds, including this compound, reported that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess antibacterial activity, confirming the compound's potential as a natural preservative in food products.
  • Toxicological Assessment : Research assessing the toxicity of phenolic compounds indicated that while this compound exhibits antimicrobial properties, it also poses risks at higher concentrations. Animal models showed signs of toxicity, including liver damage and gastrointestinal disturbances when exposed to elevated doses over prolonged periods.

Therapeutic Potential

The promising antimicrobial activity of this compound suggests its potential application in developing new therapeutic agents, especially in treating infections caused by antibiotic-resistant bacteria. Its incorporation into formulations for topical applications or as a food preservative is being explored due to its effectiveness against pathogens.

Properties

IUPAC Name

5-ethenyl-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-3-8-5-4-7(2)9(10)6-8/h3-6,10H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMVZBHBXLNLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.